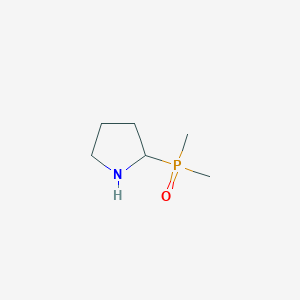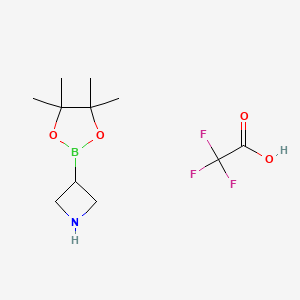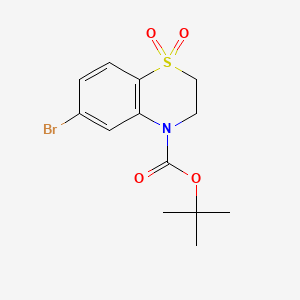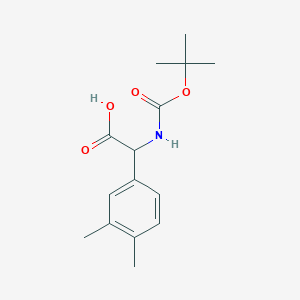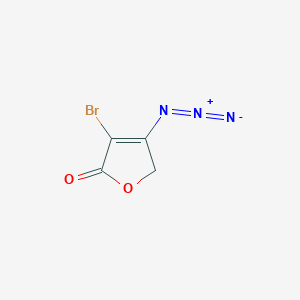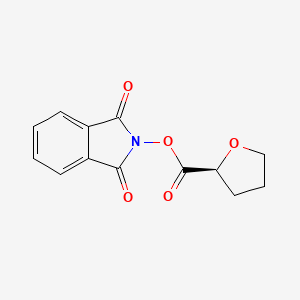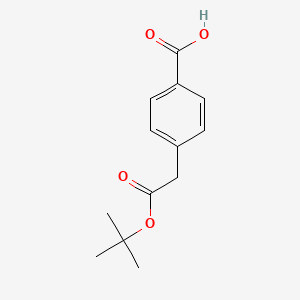
4-(Tert-butoxycarbonylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxycarbonylmethyl)benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butoxycarbonylmethyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonylmethyl)benzoic acid typically involves the reaction of 4-aminomethyl benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxycarbonylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tert-butoxycarbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxycarbonylmethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-(tert-butoxycarbonylmethyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the tert-butoxycarbonyl group. This group can be easily removed under acidic conditions, revealing a reactive carboxyl group that can interact with other molecules. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic acid: Similar in structure but with a tert-butyl group instead of a tert-butoxycarbonylmethyl group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a tert-butoxycarbonylmethyl group.
Uniqueness
4-(Tert-butoxycarbonylmethyl)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the preparation of complex molecules.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BSGZHYIRZWPADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


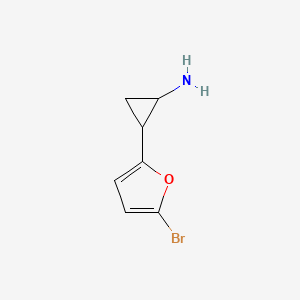
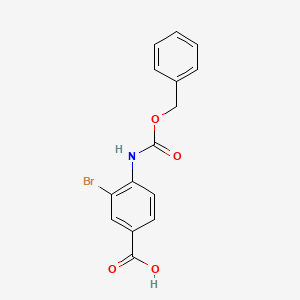
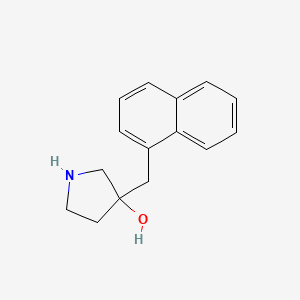
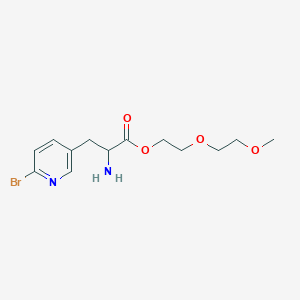
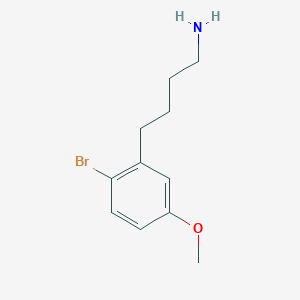
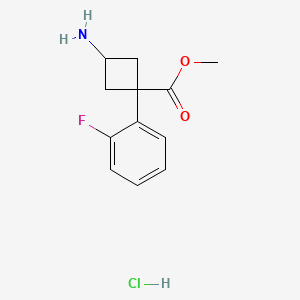
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
